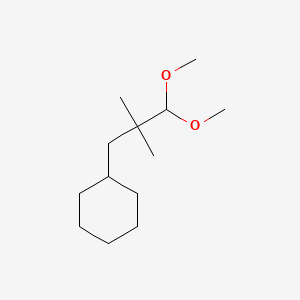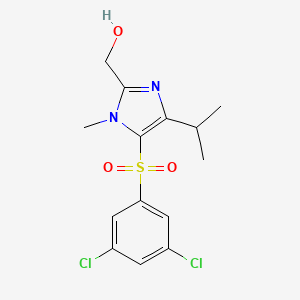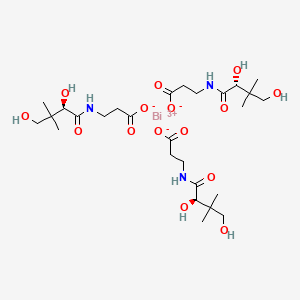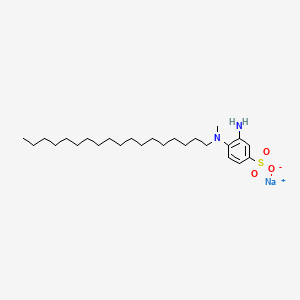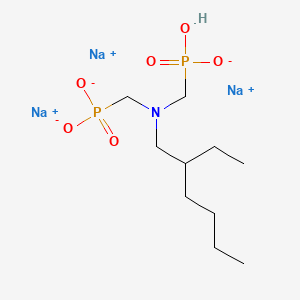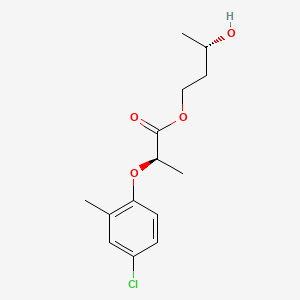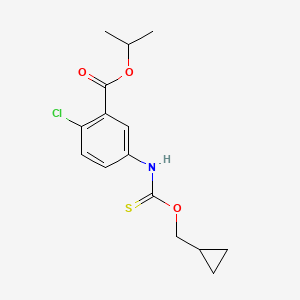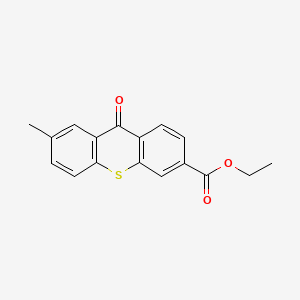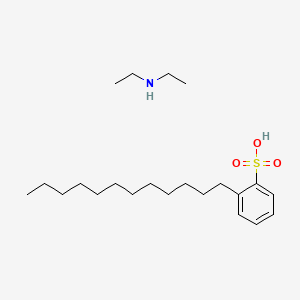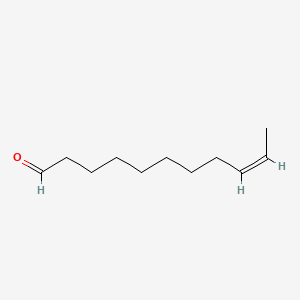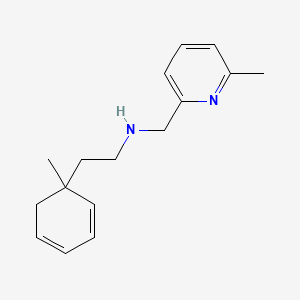
6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-394-4, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. It is widely used in industrial applications, particularly in the production of resins and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Another method involves the cyclization of dicyandiamide under acidic conditions, which also produces 1,3,5-Triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves large-scale reactors where cyanuric chloride is reacted with ammonia. The process is optimized to maximize yield and minimize by-products. The resulting product is then purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into other triazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various triazine derivatives, which have applications in different industrial processes.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of resins, plastics, and other materials.
Mecanismo De Acción
The mechanism by which 1,3,5-Triazine-2,4,6-triamine exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can be crucial in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Melamine: Another triazine derivative, melamine is widely used in the production of melamine resins.
Cyanuric Acid: This compound is structurally similar and is used in the production of disinfectants and herbicides.
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications.
Propiedades
Número CAS |
93804-20-7 |
|---|---|
Fórmula molecular |
C16H22N2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
2-(1-methylcyclohexa-2,4-dien-1-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H22N2/c1-14-7-6-8-15(18-14)13-17-12-11-16(2)9-4-3-5-10-16/h3-9,17H,10-13H2,1-2H3 |
Clave InChI |
MBMBJVROTQXTGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CNCCC2(CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


